molecular formula C10H7BrO4 B3038631 7-Bromo-5-methoxybenzofuran-2-carboxylic acid CAS No. 875830-98-1

7-Bromo-5-methoxybenzofuran-2-carboxylic acid

Cat. No.: B3038631
CAS No.: 875830-98-1
M. Wt: 271.06 g/mol
InChI Key: LKLZOZCOPJHLSF-UHFFFAOYSA-N
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Scientific Research Applications

7-Bromo-5-methoxybenzofuran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P301+P312;P302+P352;P305+P351+P338 . It’s important to handle this compound with care and follow safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxybenzofuran-2-carboxylic acid typically involves the bromination of 5-methoxybenzofuran followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxybenzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-methoxybenzofuran-2-carboxylic acid is unique due to the specific combination of bromine, methoxy, and carboxylic acid groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

7-bromo-5-methoxy-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c1-14-6-2-5-3-8(10(12)13)15-9(5)7(11)4-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLZOZCOPJHLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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